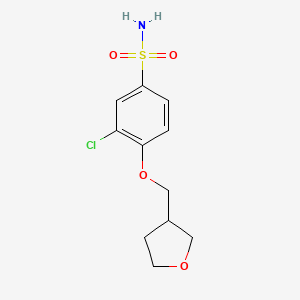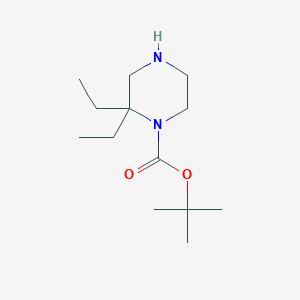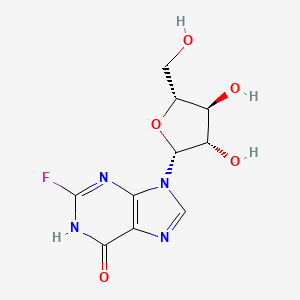
9-beta-D-Arabinofuranosyl-2-fluorohypoxanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-beta-D-Arabinofuranosyl-2-fluorohypoxanthine is a synthetic nucleoside analog with significant applications in the fields of antiviral and anticancer research. This compound is known for its ability to interfere with nucleic acid metabolism, making it a valuable tool in the study of cellular processes and the development of therapeutic agents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-beta-D-Arabinofuranosyl-2-fluorohypoxanthine typically involves the fluorination of a suitable precursor. One common method includes the direct fluorination of 2-N-acetyl-6-O-(4-nitrophenyl)ethyl-9-(3’,5’-di-O-trityl-2’-O-trifyl-beta-D-ribofuranosyl)guanine with potassium fluoride (KF) in the presence of a phase transfer catalyst such as Kryptofix 2.2.2 in dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis equipment and stringent quality control measures ensures the consistent production of high-purity this compound .
化学反応の分析
Types of Reactions
9-beta-D-Arabinofuranosyl-2-fluorohypoxanthine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted nucleosides .
科学的研究の応用
9-beta-D-Arabinofuranosyl-2-fluorohypoxanthine has a wide range of scientific research applications:
Chemistry: Used as a probe to study nucleic acid interactions and enzyme mechanisms.
Biology: Employed in the investigation of cellular processes involving nucleic acids.
Medicine: Explored as a potential therapeutic agent for antiviral and anticancer treatments.
Industry: Utilized in the development of diagnostic tools and research reagents
作用機序
The mechanism of action of 9-beta-D-Arabinofuranosyl-2-fluorohypoxanthine involves its incorporation into nucleic acids, where it interferes with DNA and RNA synthesis. This compound is phosphorylated by cellular kinases to its active triphosphate form, which competes with natural nucleotides for incorporation into DNA and RNA. This incorporation leads to chain termination and inhibition of nucleic acid synthesis, ultimately resulting in cell death .
類似化合物との比較
Similar Compounds
9-beta-D-Arabinofuranosyl-2-fluoroadenine: Another nucleoside analog with similar antiviral and anticancer properties.
2’-deoxy-2’-fluoro-9-beta-D-arabinofuranosylguanine: Known for its efficacy in treating T-cell lymphoblastic diseases.
Fludarabine: A related compound used in the treatment of chronic lymphocytic leukemia.
Uniqueness
9-beta-D-Arabinofuranosyl-2-fluorohypoxanthine is unique due to its specific structure, which allows it to be selectively incorporated into nucleic acids, leading to potent antiviral and anticancer effects. Its fluorine atom enhances its stability and bioactivity compared to other nucleoside analogs .
特性
分子式 |
C10H11FN4O5 |
|---|---|
分子量 |
286.22 g/mol |
IUPAC名 |
9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-fluoro-1H-purin-6-one |
InChI |
InChI=1S/C10H11FN4O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,13,14,19)/t3-,5-,6+,9-/m1/s1 |
InChIキー |
RHLSRGWIGPHHJW-FJFJXFQQSA-N |
異性体SMILES |
C1=NC2=C(N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)F |
正規SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


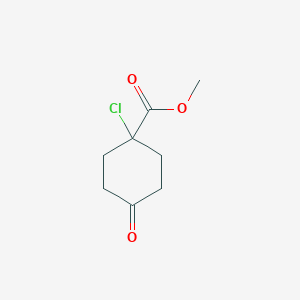
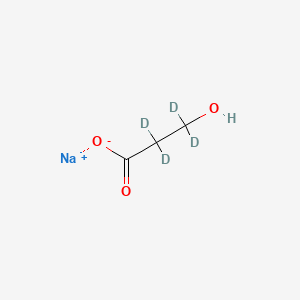
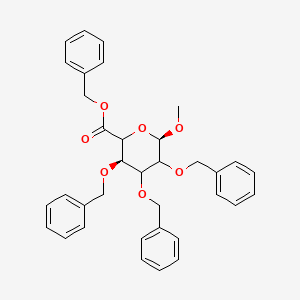
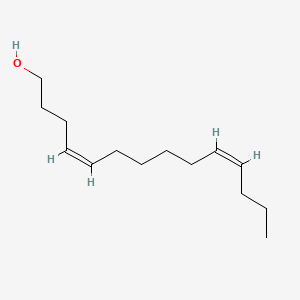
![Tert-butyl 4-[2-fluoro-4-(1-hydroxyethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13853003.png)
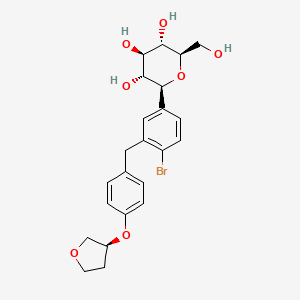
![(6R,7R)-7-[[(2Z)-2-[2-[(2,2-Dimethyl-1-oxopropyl)amino]-4-thiazolyl]-2-(methoxyimino)acetyl]amino]-3-[(1Z)-2-(4-methyl-5-thiazolyl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester](/img/structure/B13853024.png)
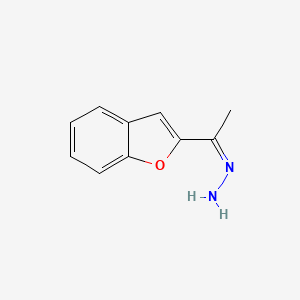
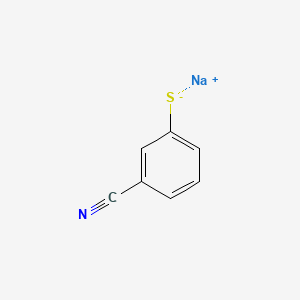
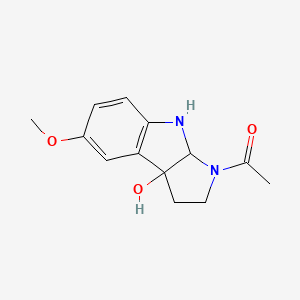
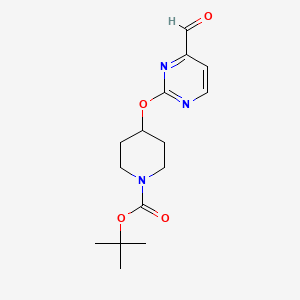
![[1,2-Ethanediylbis[nitrilobis(methylene)]]tetrakisphosphonic acid calcium sodium salt](/img/structure/B13853070.png)
